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Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide hormone derived from

the same precursor as Vasoactive Intestinal Peptide (VIP). It belongs to the glucagon-secretin

superfamily of peptides and has been identified as a potent agonist for the human calcitonin

receptor (hCTR). Activation of hCTR by PHM-27 stimulates intracellular signaling pathways,

making it a molecule of interest for therapeutic development in areas such as calcium

homeostasis and glucose metabolism. These application notes provide a comprehensive

overview of the expression and purification of recombinant human PHM-27, offering detailed

protocols for its production in a microbial expression system.

Biological Activity
Recombinant human PHM-27 exhibits potent agonistic activity at the human calcitonin

receptor, with a reported EC50 of 11 nM.[1] Its binding to the receptor initiates downstream

signaling cascades, primarily through G-protein-coupled pathways.
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Table 1: Representative Purification Summary for
Recombinant Human PHM-27 from Pichia pastoris
Culture

Purification
Step

Total
Protein
(mg)

PHM-27
Activity
(Units)

Specific
Activity
(Units/mg)

Yield (%)
Purification
Fold

Culture

Supernatant
1500 150,000 100 100 1

Ni-NTA

Affinity

Chromatogra

phy

80 120,000 1500 80 15

Tag Cleavage

and Removal
65 110,500 1700 73.7 17

Reverse-

Phase HPLC
59 105,000 1780 70 17.8

Note: The data presented in this table are representative and may vary depending on the

specific experimental conditions, expression levels, and purification efficiency.

Experimental Protocols
Cloning of the Human PHM-27 Gene into an Expression
Vector
This protocol describes the cloning of the codon-optimized human PHM-27 gene into a Pichia

pastoris expression vector.

Materials:

Codon-optimized synthetic human PHM-27 gene construct with a C-terminal His6-tag and a

TEV protease cleavage site.

pPICZα A expression vector.
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Restriction enzymes (e.g., XhoI and SacII).

T4 DNA Ligase.

Competent E. coli (e.g., DH5α) for cloning.

LB agar plates with appropriate antibiotic selection.

Plasmid DNA purification kit.

Protocol:

Digest the pPICZα A vector and the synthetic PHM-27 gene construct with XhoI and SacII

restriction enzymes.

Purify the digested vector and insert using a gel purification kit.

Ligate the digested PHM-27 insert into the linearized pPICZα A vector using T4 DNA Ligase.

Transform the ligation mixture into competent E. coli DH5α cells.

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for

selection and incubate overnight at 37°C.

Select individual colonies and grow them in liquid LB medium.

Isolate the recombinant plasmid DNA using a plasmid purification kit.

Verify the correct insertion of the PHM-27 gene by restriction digestion and DNA sequencing.

Expression of Recombinant Human PHM-27 in Pichia
pastoris
This protocol details the transformation of the expression vector into P. pastoris and the

subsequent induction of recombinant PHM-27 expression.

Materials:
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Linearized recombinant pPICZα A-PHM-27 plasmid.

Competent P. pastoris cells (e.g., GS115).

Yeast extract Peptone Dextrose (YPD) medium.

Buffered Glycerol-complex Medium (BMGY).

Buffered Methanol-complex Medium (BMMY).

Methanol.

Protocol:

Transform the linearized pPICZα A-PHM-27 plasmid into competent P. pastoris cells by

electroporation.

Plate the transformed cells on YPD plates containing the appropriate selection marker and

incubate at 30°C for 2-4 days.

Inoculate a single colony of a positive transformant into 25 mL of BMGY medium and grow at

30°C in a shaking incubator until the culture reaches an OD600 of 2-6.

Harvest the cells by centrifugation and resuspend the cell pellet in 100 mL of BMMY medium

to induce expression.

Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.

Continue incubation at 30°C with vigorous shaking for 72-96 hours.

Harvest the culture supernatant containing the secreted recombinant PHM-27 by

centrifugation.

Purification of Recombinant Human PHM-27
This protocol outlines a two-step purification process for the His-tagged recombinant PHM-27.

Materials:
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Culture supernatant containing recombinant PHM-27.

Ni-NTA affinity chromatography column.

Binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).

Wash buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 40 mM imidazole, pH 7.4).

Elution buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, pH 7.4).

TEV protease.

Dialysis tubing.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

Protocol:

Affinity Chromatography:

1. Clarify the culture supernatant by centrifugation and filtration.

2. Equilibrate the Ni-NTA column with binding buffer.

3. Load the clarified supernatant onto the column.

4. Wash the column with wash buffer to remove unbound proteins.

5. Elute the bound His-tagged PHM-27 with elution buffer.

Tag Cleavage and RP-HPLC:

1. Dialyze the eluted protein against a buffer suitable for TEV protease activity.

2. Add TEV protease to the dialyzed protein solution to cleave the His6-tag.

3. Incubate at room temperature for 12-16 hours.
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4. Pass the cleavage reaction mixture through the Ni-NTA column again to remove the

cleaved His-tag and TEV protease.

5. Collect the flow-through containing the untagged PHM-27.

6. Further purify the PHM-27 using RP-HPLC with a C18 column and a water/acetonitrile

gradient containing 0.1% trifluoroacetic acid.

7. Collect the fractions containing pure PHM-27 and lyophilize.
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Caption: Experimental workflow for recombinant human PHM-27 expression and purification.
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Caption: PHM-27 signaling through the human calcitonin receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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